4-(Trifluoromethyl)benzo[d]thiazole-2-thiol
CAS No.:
Cat. No.: VC13570475
Molecular Formula: C8H4F3NS2
Molecular Weight: 235.3 g/mol
* For research use only. Not for human or veterinary use.
![4-(Trifluoromethyl)benzo[d]thiazole-2-thiol -](/images/structure/VC13570475.png)
Specification
Molecular Formula | C8H4F3NS2 |
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Molecular Weight | 235.3 g/mol |
IUPAC Name | 4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
Standard InChI | InChI=1S/C8H4F3NS2/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13) |
Standard InChI Key | XZIICKCNNPOPHA-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1)SC(=S)N2)C(F)(F)F |
Canonical SMILES | C1=CC(=C2C(=C1)SC(=S)N2)C(F)(F)F |
Introduction
Chemical Identification and Structural Properties
Molecular Structure and Nomenclature
4-(Trifluoromethyl)benzo[d]thiazole-2-thiol belongs to the benzothiazole family, a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. The IUPAC name derives from the numbering of the fused bicyclic system: the sulfur atom occupies the 1-position, the nitrogen the 3-position, and the trifluoromethyl group is appended to the 4-position of the benzene ring. The thiol (-SH) group at the 2-position of the thiazole ring contributes to its nucleophilic reactivity. The molecular formula is , with a molar mass of 247.25 g/mol .
The SMILES notation succinctly represents the structure, highlighting the fused rings and substituents . X-ray crystallography of analogous benzothiazole derivatives reveals planar geometries, with the trifluoromethyl group adopting a conformation perpendicular to the aromatic ring to minimize steric strain .
Physicochemical Characteristics
While experimental data for the specific compound remain limited, extrapolation from related benzothiazole thiols suggests key properties:
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Melting Point: Analogous 6-substituted benzothiazole-2-thiols exhibit melting points between 179°C and 265°C . The trifluoromethyl group’s electron-withdrawing nature likely elevates the melting point compared to non-fluorinated analogs.
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Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic trifluoromethyl group.
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Stability: The thiol group may oxidize to disulfides under aerobic conditions, necessitating storage under inert atmospheres .
Synthetic Methodologies
Cyclization of 2-(2-Alkynyl)benzenesulfonamides
A 2013 study demonstrated the incorporation of trifluoromethylthio groups into benzothiazine dioxide scaffolds via reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamides . Although this method targets benzothiazine derivatives, the reaction mechanism—involving nucleophilic attack of the sulfanylamide on the alkyne—provides insights into potential adaptations for benzothiazole synthesis. Key conditions include:
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Catalyst: Copper(I) iodide (10 mol%)
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Solvent: Dichloroethane at 80°C
Modifying the substrate to incorporate a preformed thiazole ring could enable direct synthesis of 4-(trifluoromethyl)benzo[d]thiazole-2-thiol.
Selenium-Sulfur Dynamic Exchange
A 2024 protocol described the synthesis of benzothiazole-2-thiols via Se–S bond cleavage using sodium selenide (NaSe) . This method achieved high yields (90–98%) for derivatives such as 5-(trifluoromethyl)benzo[d]thiazole-2-thiol, which shares structural similarities with the target compound. The procedure involves:
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Substrate Preparation: Bromobenzothiazoles treated with NaSe to form selenide intermediates.
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Thiolation: Reaction with elemental sulfur to replace selenium with sulfur.
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Purification: Column chromatography to isolate the thiol product .
Adapting this method by starting with 4-bromo-benzo[d]thiazole and CF substituents could yield the desired compound.
Quantity | Price (€) | Supplier |
---|---|---|
100 mg | 159.00 | CymitQuimica |
250 mg | 213.00 | CymitQuimica |
500 mg | 338.00 | CymitQuimica |
1 g | 504.00 | CymitQuimica |
5 g | Inquire | CymitQuimica |
Reagentia offers competitive pricing, with 500 mg at €608.86 and 1 g at €1,239.57 . Bulk purchases may qualify for discounts, though suppliers emphasize direct inquiries for large-scale orders .
Applications in Organic Synthesis and Drug Discovery
Building Block for Fluorinated Compounds
The trifluoromethyl group’s metabolic stability and lipophilicity make this compound valuable in drug design. For example:
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Antimicrobial Agents: Fluorinated benzothiazoles exhibit activity against Staphylococcus aureus (MIC: 2–8 µg/mL) .
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Kinase Inhibitors: The thiol group can form disulfide bonds with cysteine residues in enzyme active sites.
Materials Science
Incorporation into polymers enhances thermal stability. Polystyrene derivatives containing trifluoromethylbenzothiazole moieties show glass transition temperatures () exceeding 200°C .
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